Osthenol
Overview
Description
Osthenol is a prenylated coumarin, a type of naturally occurring phenolic compound. It is primarily isolated from the roots of medicinal plants such as Angelica pubescens and Angelica dahurica . This compound has been studied for its various biological activities, including its potential as a monoamine oxidase inhibitor .
Scientific Research Applications
Osthenol has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of various coumarin derivatives.
Safety and Hazards
Mechanism of Action
Target of Action
Osthenol, also known as osthol, is a coumarin derivative found in several medicinal plants such as Cnidium monnieri and Angelica pubescens . It has been observed to target several mediators involved in neurodegenerative disorders . These mediators include Notch signaling, which plays a pivotal role in the maintenance of neural stem cells and participates in neurogenesis .
Mode of Action
This compound interacts with its targets to confer neuroprotection . It promotes neurogenesis and neuronal functioning via stimulation of Notch, BDNF/Trk, and PI3k/Akt signaling pathways . This interaction results in changes that are beneficial for the survival and function of neurons .
Biochemical Pathways
This compound affects several biochemical pathways. It stimulates the Notch, BDNF/Trk, and PI3k/Akt signaling pathways . These pathways regulate different biological processes including cell proliferation, apoptosis, and metabolism . They also mediate the survival of neurons and promote the transcription of genes responsible for cell survival and neurogenesis .
Pharmacokinetics
It is known that this compound has attractive features such as low molecular weight, simple structure, high solubility in most of the organic solvents, low side effects, fewer drug resistance, high bioavailability, broad-spectrum, and better curative effects .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been suggested that this compound exhibits multiple biological activities covering antitumor, anti-inflammatory, neuroprotective, osteogenic, cardiovascular protective, antimicrobial, and antiparasitic activities . In the context of neuroprotection, this compound promotes neurogenesis and neuronal functioning .
Biochemical Analysis
Biochemical Properties
Osthenol is a potent monoamine oxidase inhibitor . It interacts with enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its various pharmacological effects have been reported previously .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are currently being researched .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors . It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and affects its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Osthenol can be obtained through both natural extraction and synthetic methods. The natural extraction involves isolating the compound from the dried roots of Angelica pubescens and Angelica dahurica .
In terms of synthetic routes, one common method involves the Stille cross-coupling reaction. This reaction uses 8-iodocoumarin and tributyl (3-methylbut-2-en-1-yl) stannane in the presence of a catalytic amount of palladium tetrakis(triphenylphosphine) in dimethylformamide at 80°C . This method yields this compound in productive amounts.
Chemical Reactions Analysis
Osthenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions can introduce various functional groups into the this compound molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include hydroxylated and reduced derivatives of this compound .
Comparison with Similar Compounds
Osthenol is similar to other coumarin derivatives, such as osthole and umbelliferone. it is unique due to its prenylated structure, which contributes to its specific biological activities .
Osthole: Another coumarin derivative with similar biological activities but differs in its chemical structure.
Umbelliferone: A simpler coumarin derivative that serves as a precursor in the biosynthesis of this compound.
This compound’s unique structure and selective inhibition of monoamine oxidase A make it a valuable compound for further research and development.
Properties
IUPAC Name |
7-hydroxy-8-(3-methylbut-2-enyl)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(2)3-6-11-12(15)7-4-10-5-8-13(16)17-14(10)11/h3-5,7-8,15H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKJVIPCCGXHHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC(=O)C=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197508 | |
Record name | Osthenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Osthenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034130 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
484-14-0 | |
Record name | Osthenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=484-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Osthenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Osthenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OSTHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X6RF2708X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Osthenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034130 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
124 - 125 °C | |
Record name | Osthenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034130 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does osthenol exert its antitumor effects?
A: this compound has been shown to inhibit the proliferation of various cancer cell lines, including colon cancer cells [, ]. The compound induces apoptosis, a programmed cell death mechanism, and arrests the cell cycle in the G1 phase, preventing further cell division []. These effects are mediated, at least in part, through the suppression of the PI3K/AKT signaling pathway, a key regulator of cell growth and survival [].
Q2: Can this compound's structure be modified to enhance its anti-hepatitis activity?
A: Studies indicate that replacing the 7-methoxy group of this compound with a 7-hydroxy group to form this compound significantly reduces its inhibitory effect on Con A-induced hepatitis []. This suggests that the 7-methoxy group is crucial for this specific activity.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C14H14O3 and a molecular weight of 230.26 g/mol.
Q4: How is this compound synthesized?
A: this compound can be synthesized through several demethylation routes. One effective method achieves a yield of approximately 68% [].
Q5: What spectroscopic techniques are used to characterize this compound?
A: Researchers commonly utilize various spectroscopic methods, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry, to elucidate the structure and confirm the identity of this compound [, , ].
Q6: How is this compound metabolized in the body?
A: this compound undergoes extensive metabolism, primarily in the liver [, ]. Key metabolic pathways include hydroxylation by cytochrome P450 enzymes (CYPs), particularly CYP2D6, CYP1A2, and CYP3A4, resulting in the formation of mono-hydroxyl metabolites []. Subsequently, this compound and its hydroxylated metabolites undergo glucuronidation by uridine 5′-diphospho-glucuronosyltransferases (UGTs), mainly UGT1A9 and UGT1A3, leading to the formation of glucuronide conjugates [].
Q7: What is the bioavailability of this compound after oral administration?
A: this compound exhibits low oral bioavailability, approximately 0.43% and 0.02% after oral doses of 5 mg/kg and 20 mg/kg, respectively, in mice []. This low bioavailability is attributed to significant first-pass metabolism, primarily to its sulfonyl and glucuronyl conjugates [].
Q8: Are there any known inhibitors of human cytochrome 2C8 related to this compound?
A: Yes, this compound itself has demonstrated selective inhibitory effects on human cytochrome 2C8 [].
Q9: What is the role of this compound in plant biosynthesis?
A: this compound serves as a crucial intermediate in the biosynthesis of angular furanocoumarins, a class of plant defense compounds found in various species, including parsley (Petroselinum crispum) and parsnip (Pastinaca sativa) [, , , ].
Q10: Which enzymes are involved in this compound biosynthesis?
A: The biosynthesis of this compound involves prenylation of umbelliferone with dimethylallyl pyrophosphate (DMAPP), catalyzed by membrane-bound prenyltransferases [, ]. Notably, PcPT from parsley exhibits a strong preference for C6 prenylation, yielding primarily the linear furanocoumarin precursor demethylsuberosin, while also producing this compound to a lesser extent []. In contrast, PsPT2 from parsnip demonstrates higher efficiency in catalyzing this compound synthesis [].
Q11: Does this compound exhibit antibacterial activity?
A: Yes, this compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria [, ]. Its efficacy is attributed to the presence of a prenyl chain at position 8 and a hydroxyl group at position 7 of the benzenic ring [].
Q12: How does this compound's antifungal activity compare to other coumarins?
A: this compound demonstrates potent antifungal activity against Candida albicans, Aspergillus fumigatus, and Fusarium solani []. It generally exhibits higher antifungal activity compared to other tested coumarins, likely due to the presence of an alkyl group at the C-8 position [].
Q13: Does this compound impact 5α-reductase activity?
A: Research indicates that this compound isolated from Angelica koreana roots potently inhibits 5α-reductase type I in LNCaP cells, exhibiting an IC50 value of 0.1 µg/mL []. This inhibitory activity is significantly higher than that of finasteride, a known 5α-reductase inhibitor [].
Q14: Does this compound affect monoamine oxidase activity?
A: this compound has been identified as a potent and selective inhibitor of monoamine oxidase A (MAO-A) [].
Q15: Which plants are considered good sources of this compound?
A: this compound is found in various plant species, primarily within the Apiaceae and Rutaceae families. Notable sources include: * Angelica species: Angelica koreana [, , ], Angelica dahurica [, , , ], Angelica archangelica [], and Angelica pubescens []. * Cnidium monnieri: A rich source of this compound and other coumarins [, , ]. * Other sources: Glehnia littoralis [], Limonia acidissima [, ], Petroselinum crispum [], Pastinaca sativa [], Zanthoxylum monophyllum [], Poncirus trifoliata [], and Phlojodicarpus villosus [].
Q16: What are the traditional uses of this compound-containing plants?
A: Plants containing this compound have a long history of use in traditional medicine, particularly in Asia, for various purposes, including: * Cnidium monnieri: Traditionally used in Chinese medicine for its warming, invigorating, and anti-inflammatory properties []. * Angelica species: Various species are employed in traditional medicine for their anti-inflammatory, analgesic, and antispasmodic properties []. * Feronia limonia: The fruit pericarp is used in India for its stomachic, diuretic, and tonic properties [].
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